molecular formula C7H4Cl3NO B13590877 2-Chloro-1-(5,6-dichloropyridin-3-yl)ethan-1-one CAS No. 136592-05-7

2-Chloro-1-(5,6-dichloropyridin-3-yl)ethan-1-one

Cat. No.: B13590877
CAS No.: 136592-05-7
M. Wt: 224.5 g/mol
InChI Key: IQEYEZZDFLPGKY-UHFFFAOYSA-N
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Description

2-Chloro-1-(5,6-dichloropyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H4Cl3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5,6-dichloropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(5,6-dichloropyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5,6-dichloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(5,6-dichloropyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted biological studies .

Properties

CAS No.

136592-05-7

Molecular Formula

C7H4Cl3NO

Molecular Weight

224.5 g/mol

IUPAC Name

2-chloro-1-(5,6-dichloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H4Cl3NO/c8-2-6(12)4-1-5(9)7(10)11-3-4/h1,3H,2H2

InChI Key

IQEYEZZDFLPGKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C(=O)CCl

Origin of Product

United States

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